molecular formula C21H33Cl3O3Sn B14449000 Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate CAS No. 73940-89-3

Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B14449000
CAS No.: 73940-89-3
M. Wt: 558.5 g/mol
InChI Key: HRELQZYSLHZYPJ-UHFFFAOYSA-M
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Description

Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is an organotin compound that combines the properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with tributyltin chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into tributyltin hydride and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Tributyltin oxide and chlorinated by-products.

    Reduction: Tributyltin hydride and dechlorinated products.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.

Mechanism of Action

The mechanism of action of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular receptors and enzymes. The compound can bind to nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to alterations in gene expression and cellular metabolism. These interactions can result in various biological effects, including endocrine disruption and modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin oxide
  • Tributyltin chloride
  • Tributyltin hydride
  • 2,4,5-Trichlorophenoxyacetic acid

Comparison

Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is unique due to its combined properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. Unlike tributyltin oxide and tributyltin chloride, which are primarily used as biocides, this compound has additional applications in agriculture as a herbicide. Compared to 2,4,5-trichlorophenoxyacetic acid, it exhibits enhanced biological activity due to the presence of the tributyltin moiety.

Properties

CAS No.

73940-89-3

Molecular Formula

C21H33Cl3O3Sn

Molecular Weight

558.5 g/mol

IUPAC Name

tributylstannyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.3C4H9.Sn/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3*1-3-4-2;/h2-4H,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

HRELQZYSLHZYPJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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